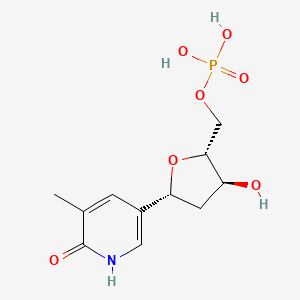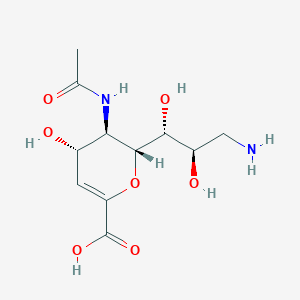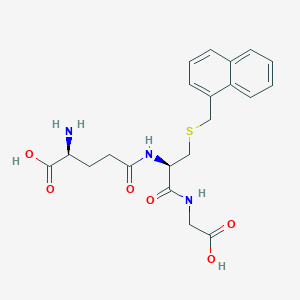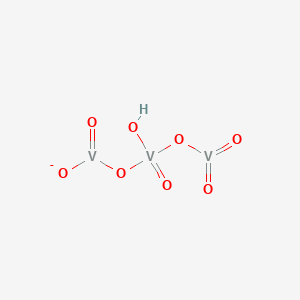
4-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yloxy)-tetrahydro-pyran-2,3,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yloxy)-tetrahydro-pyran-2,3,5-triol is a complex organic compound characterized by multiple hydroxyl groups and a unique tetrahydrofuran-tetrahydropyran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yloxy)-tetrahydro-pyran-2,3,5-triol typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by selective deprotection and glycosylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yloxy)-tetrahydro-pyran-2,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yloxy)-tetrahydro-pyran-2,3,5-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yloxy)-tetrahydro-pyran-2,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also act as an enzyme inhibitor or activator, modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yloxy)-tetrahydro-pyran-2,3,5-triol: shares structural similarities with other polyhydroxylated compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific tetrahydrofuran-tetrahydropyran structure, which imparts distinct chemical and biological properties not found in simpler polyhydroxylated compounds.
Eigenschaften
Molekularformel |
C10H18O9 |
|---|---|
Molekulargewicht |
282.24 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C10H18O9/c11-1-4-5(13)6(14)10(18-4)19-8-3(12)2-17-9(16)7(8)15/h3-16H,1-2H2/t3-,4+,5+,6-,7-,8+,9-,10+/m1/s1 |
InChI-Schlüssel |
XAQWBYJKZNCZPL-DBMHWZGKSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)

![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)

![1-[2-(3-Biphenyl)-4-methylvaleryl)]amino-3-(2-pyridylsulfonyl)amino-2-propanone](/img/structure/B10776844.png)
![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776868.png)

![2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid](/img/structure/B10776870.png)


![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776882.png)

